molecular formula C7H8ClN3O2S B2514900 N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide CAS No. 338750-37-1

N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide

Cat. No.: B2514900
CAS No.: 338750-37-1
M. Wt: 233.67
InChI Key: GYLSUIPRRZJXMO-UHFFFAOYSA-N
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Description

N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide is a chemical compound with the molecular formula C7H8ClN3O2S and a molecular weight of 233.68 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom and a hydrazinecarbonyl group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazinecarbonyl group is particularly important for its reactivity and ability to form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-[5-chloro-2-thienyl]acetamide
  • N-[3-(hydrazinecarbonyl)thiophen-2-yl]acetamide
  • N-[5-chloro-3-(methylcarbonyl)thiophen-2-yl]acetamide

Uniqueness

N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide is unique due to the presence of both a chlorine atom and a hydrazinecarbonyl group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[5-chloro-3-(hydrazinecarbonyl)thiophen-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2S/c1-3(12)10-7-4(6(13)11-9)2-5(8)14-7/h2H,9H2,1H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLSUIPRRZJXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(S1)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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